Arachidyl octacosanoate
Description
Arachidyl octacosanoate is a long-chain ester formed by the esterification of arachidyl alcohol (eicosanol, C20H41OH) and octacosanoic acid (C28H56O2). This compound’s theoretical molecular formula is C48H96O2, with a molecular weight of ~705.3 g/mol. Such esters are typically hydrophobic solids at room temperature, with applications in lipidomics, industrial lubricants, and biochemical research .
Properties
CAS No. |
121877-91-6 |
|---|---|
Molecular Formula |
C48H96O2 |
Molecular Weight |
705.3 g/mol |
IUPAC Name |
icosyl octacosanoate |
InChI |
InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-30-32-34-36-38-40-42-44-46-48(49)50-47-45-43-41-39-37-35-33-31-22-20-18-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |
InChI Key |
UFBOKQWTKSIZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidyl octacosanoate can be synthesized through the esterification reaction between arachidyl alcohol and octacosanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are continuously fed into the reactor, where they undergo esterification under controlled temperature and pressure. The product is then purified through distillation or crystallization to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Arachidyl octacosanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of arachidyl alcohol and octacosanoic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, leading to the formation of a new ester.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide), heat.
Major Products Formed:
Hydrolysis: Arachidyl alcohol and octacosanoic acid.
Transesterification: New ester and corresponding alcohol.
Scientific Research Applications
Arachidyl octacosanoate has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
- Employed in the synthesis of other long-chain esters for research purposes.
Biology:
- Investigated for its role in lipid metabolism and its effects on cellular processes.
- Studied for its potential as a biomarker for certain metabolic disorders.
Medicine:
- Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
- Examined for its moisturizing and protective properties in dermatological formulations.
Industry:
- Widely used in the formulation of cosmetics and personal care products for its emollient and texturizing properties.
- Utilized in the production of lubricants and coatings due to its stability and low volatility.
Mechanism of Action
The mechanism of action of arachidyl octacosanoate primarily involves its interaction with the lipid bilayer of cell membranes. As an emollient, it helps to maintain the integrity of the skin barrier by forming a protective layer on the surface, reducing transepidermal water loss, and enhancing skin hydration. Additionally, its long-chain structure allows it to integrate into the lipid matrix of the skin, providing a smooth and silky feel.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Chain Length and Physical Properties: Longer alkyl chains (e.g., C28 in methyl octacosanoate vs. C12 in arachidyl laurate) correlate with higher melting points and hydrophobicity. Methyl octacosanoate melts at 66°C , while arachidyl laurate (C32) is a solid at room temperature. This compound, with a C48 chain, would likely exhibit even higher thermal stability. Esters with keto groups (e.g., ethyl 8-oxooctanoate) show enhanced reactivity due to the electrophilic carbonyl group, enabling diverse biochemical interactions .
Biological and Industrial Relevance: Arachidyl laurate is utilized as a reference compound in wax analysis due to its standardized properties . Methyl octacosanoate serves as a model in lipid metabolism studies, reflecting the behavior of very-long-chain fatty acids (VLCFAs) . Ethyl 8-oxooctanoate derivatives demonstrate structure-dependent bioactivity, such as anti-inflammatory or antioxidant effects, highlighting the role of functional groups .
Safety and Handling: Long-chain esters like methyl octacosanoate and arachidyl laurate are generally non-toxic but require standard laboratory precautions (e.g., avoiding inhalation of combustion products) .
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